molecular formula C13H10BrNO4 B1371013 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096308-10-9

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1371013
CAS No.: 1096308-10-9
M. Wt: 324.13 g/mol
InChI Key: CTQZOJRETNUGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxin ring fused to a pyrrole carboxylic acid. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions One common approach starts with the bromination of 2,3-dihydro-1,4-benzodioxin to introduce the bromine atom at the 8-position This is followed by the formation of the pyrrole ring through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the benzodioxin ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid
  • 3-{[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}propanoic acid hydrochloride
  • {4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-morpholinyl}acetic acid

Uniqueness

4-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a brominated benzodioxin ring and a pyrrole carboxylic acid moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4/c14-10-3-7(4-11-12(10)19-2-1-18-11)8-5-15-6-9(8)13(16)17/h3-6,15H,1-2H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQZOJRETNUGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C3=CNC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.